Bromo-N,N,N-trimethylmethanaminium bromide

Vue d'ensemble

Description

Bromo-N,N,N-trimethylmethanaminium bromide is a quaternary ammonium compound with the molecular formula C₄H₁₁Br₂N. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating reactions between compounds in different phases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bromo-N,N,N-trimethylmethanaminium bromide can be synthesized through the reaction of trimethylamine with bromoalkanes. One common method involves the reaction of trimethylamine with bromoethane under controlled conditions to yield the desired product. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Bromo-N,N,N-trimethylmethanaminium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Solvents: Organic solvents such as dichloromethane, chloroform, and ethanol are frequently used.

Temperature: Reactions are typically carried out at room temperature, but some may require heating.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can yield trimethylamine and a corresponding alcohol.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C5H12BrN

- CAS Number: 5422-70-8

Mechanism of Action:

Bromo-N,N,N-trimethylmethanaminium bromide acts primarily as a cationic surfactant. It interacts with biological membranes by inserting its hydrophobic tail into lipid bilayers, which can disrupt cellular integrity and facilitate the absorption of other molecules. The presence of the bromine atom enhances its reactivity and potential for various applications in research and industry .

Scientific Research Applications

-

Biological Research

- Cell Membrane Studies: The compound is utilized to study cell membrane dynamics due to its ability to disrupt lipid bilayers, aiding in the understanding of membrane fluidity and permeability .

- Protein Stabilization: It has been shown to stabilize protein structures, particularly in studies involving cytochrome c, where it maintains the molten globule state essential for certain biochemical assays.

-

Chemical Synthesis

- Phase Transfer Catalyst: this compound serves as an effective phase transfer catalyst in organic reactions, facilitating the transfer of reactants between immiscible phases. This property is crucial in synthesizing various organic compounds.

- Synthesis of Ionic Liquids: Its amphiphilic nature makes it suitable for formulating ionic liquids, which are used in a range of applications from catalysis to electrochemistry.

-

Pharmaceutical Applications

- Neuromuscular Blocking Agent: Research is ongoing into its potential use as a neuromuscular blocking agent due to its ability to interfere with neurotransmitter activity at the neuromuscular junction.

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents .

Data Tables

Case Studies

-

Cell Membrane Disruption:

A study demonstrated that this compound could effectively disrupt the lipid bilayer of erythrocytes, leading to increased permeability and enhanced uptake of fluorescent dyes. This property was leveraged to study drug delivery mechanisms in cellular models. -

Stabilization of Cytochrome c:

In biochemical assays, the compound was used to stabilize cytochrome c under denaturing conditions, allowing researchers to explore its folding pathways and interactions with other biomolecules. -

Antimicrobial Testing:

A recent investigation into its antimicrobial efficacy showed that this compound inhibited the growth of several bacterial strains, suggesting potential therapeutic applications in treating infections.

Mécanisme D'action

The mechanism by which Bromo-N,N,N-trimethylmethanaminium bromide exerts its effects involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The compound interacts with both the aqueous and organic phases, allowing for more efficient mixing and reaction of the reactants.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetramethylammonium bromide: Similar in structure but with four methyl groups attached to the nitrogen atom.

Trimethylchloromethylammonium bromate: Contains a chloromethyl group instead of a bromomethyl group.

Uniqueness

Bromo-N,N,N-trimethylmethanaminium bromide is unique due to its specific structure, which allows it to act as an effective phase transfer catalyst. Its ability to facilitate reactions between different phases makes it particularly valuable in organic synthesis and industrial applications.

Activité Biologique

Bromo-N,N,N-trimethylmethanaminium bromide, commonly referred to as TMAB, is a quaternary ammonium compound that has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

TMAB is characterized by its quaternary ammonium structure, which imparts unique solubility and reactivity properties. The molecular formula is , and it is often used as a biochemical reagent in various life science applications.

Biological Activity

1. Antimicrobial Properties

TMAB exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that it can effectively inhibit the growth of both gram-positive and gram-negative bacteria. Research indicates that the mechanism of action may involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of TMAB Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Cytotoxicity and Cell Viability

Cytotoxicity assays have been conducted to evaluate the effects of TMAB on various cell lines. Results indicate that TMAB exhibits dose-dependent cytotoxic effects, particularly in cancer cell lines.

Table 2: Cytotoxic Effects of TMAB on Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| NIH3T3 (Mouse Fibroblast) | 50 |

The biological activity of TMAB can be attributed to its ability to interact with cellular membranes. The quaternary ammonium structure allows for electrostatic interactions with negatively charged components of the cell membrane, leading to increased permeability and subsequent cell death.

Case Studies

Case Study 1: Antibacterial Activity in Clinical Isolates

A study conducted on clinical isolates from patients with bacterial infections demonstrated that TMAB significantly reduced bacterial load in vitro. The study highlighted the potential use of TMAB as an adjunct therapy in treating resistant bacterial infections.

Case Study 2: Cytotoxicity in Cancer Research

In a recent investigation into cancer therapeutics, TMAB was tested against various cancer cell lines. The findings revealed that TMAB not only inhibited cell proliferation but also induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

bromomethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BrN.BrH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMUUOGAFPDEPA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

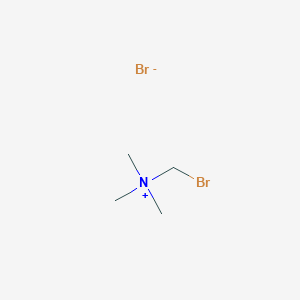

C[N+](C)(C)CBr.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543604 | |

| Record name | Bromo-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-70-8 | |

| Record name | NSC12092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromo-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.